Synthesis and characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Synthesis and characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
This guide provides a comprehensive, technically-grounded overview of the synthesis and characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of significant interest in contemporary medicinal chemistry. The benzimidazolone core is a privileged scaffold found in numerous biologically active molecules, and the introduction of a cyclopropyl group can enhance metabolic stability, binding affinity, and cell permeability. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and robust characterization data.
Strategic Approach to Synthesis: A Rationale
The synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is most effectively approached via a two-step sequence: first, the construction of the core benzimidazolone ring system, followed by its selective N-alkylation with a cyclopropyl group. This strategy is superior to alternatives as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
The initial formation of 1H-benzo[d]imidazol-2(3H)-one is typically achieved through the condensation of o-phenylenediamine with a carbonyl source like urea or a chloroformate. The subsequent N-cyclopropylation presents a more nuanced challenge. While standard alkylation with a cyclopropyl halide is possible, modern cross-coupling reactions offer superior control and efficiency. The Ullmann condensation, a copper-catalyzed C-N bond formation, is a robust and well-documented method for this transformation.[1][2] It provides a reliable pathway to the desired product under relatively accessible conditions.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and justifications for each procedural choice.
Step 1: Synthesis of 1H-Benzo[d]imidazol-2(3H)-one
This foundational step involves the cyclization of o-phenylenediamine with urea. The reaction proceeds via nucleophilic attack of the diamine onto the carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia.
Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and urea (12.0 g, 0.2 mol). The use of excess urea drives the reaction to completion.
-
Reaction Execution: Heat the mixture in an oil bath at 150-160 °C. The mixture will melt, and ammonia gas will evolve. Continue heating for 3-4 hours until the evolution of ammonia ceases.
-
Work-up: Cool the reaction mixture to room temperature. The solidified mass is then treated with 100 mL of hot water and boiled for 15 minutes to dissolve any unreacted starting materials and byproducts.
-
Isolation: Filter the hot solution to collect the crude product. Wash the solid with cold water (2 x 30 mL).
-
Purification: Recrystallize the crude product from ethanol or water to yield pure 1H-benzo[d]imidazol-2(3H)-one as a white crystalline solid.
Step 2: Synthesis of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one via Ullmann Condensation
This step employs a copper-catalyzed N-arylation/alkylation, a class of reactions known as Ullmann-type reactions.[2][3] The copper(I) catalyst, stabilized by a ligand, facilitates the coupling between the benzimidazolone nitrogen and the cyclopropyl halide.[4] The base is crucial for deprotonating the benzimidazolone, forming the nucleophilic amide.
Caption: Experimental workflow for N-cyclopropylation.
Protocol:
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Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1H-benzo[d]imidazol-2(3H)-one (1.34 g, 10 mmol), copper(I) iodide (CuI, 95 mg, 0.5 mmol, 5 mol%), L-proline (115 mg, 1.0 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.76 g, 20 mmol). The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[1] This is critical to prevent oxidation of the copper(I) catalyst.
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) via syringe, followed by cyclopropyl bromide (1.1 mL, 12 mmol). DMSO is chosen for its high boiling point and ability to dissolve the inorganic base and catalyst components.[4]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.
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Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine (2 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a pure solid.
Comprehensive Characterization
Rigorous analytical techniques are essential to confirm the identity, structure, and purity of the synthesized 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the final product.
Table 1: NMR Spectroscopic Data
| Technique | Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.10-7.30 (m, 4H) | Protons on the benzene ring are in a standard aromatic environment. |
| (400 MHz, CDCl₃) | N-CH (cyclopropyl) | 2.80-2.90 (m, 1H) | The methine proton of the cyclopropyl group is coupled to the adjacent methylene protons. |
| CH₂ (cyclopropyl) | 0.90-1.20 (m, 4H) | The diastereotopic methylene protons of the strained cyclopropyl ring appear in the characteristic upfield region. | |
| ¹³C NMR | C=O | ~155.0 | The carbonyl carbon of the cyclic urea (amide-like) is deshielded. |
| (100 MHz, CDCl₃) | Aromatic C-N/C-C | 130.5, 128.0, 122.0, 109.0 | Resonances for the six unique carbons of the benzimidazole ring system. |
| N-CH (cyclopropyl) | ~25.0 | The methine carbon of the cyclopropyl group. |
| | CH₂ (cyclopropyl) | ~7.0 | The methylene carbons of the cyclopropyl ring are highly shielded and appear far upfield. |
Table 2: IR and Mass Spectrometry Data
| Technique | Feature | Expected Value | Rationale |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch | 1710-1690 cm⁻¹ | Strong, sharp absorption characteristic of a five-membered cyclic urea (lactam). |
| (KBr Pellet, cm⁻¹) | C-N Stretch | 1350-1250 cm⁻¹ | Absorption associated with the amide C-N bond. |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | Characteristic C-H stretching for the benzene ring. | |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | C-H stretching for the cyclopropyl group. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 174.08 | Corresponds to the exact molecular weight for the formula C₁₀H₁₀N₂O. |
| (EI) | Key Fragments | m/z = 133, 104 | Potential fragments corresponding to the loss of the cyclopropyl group (-C₃H₅) and subsequent loss of CO. |
Mechanistic Insight: The Ullmann Catalytic Cycle
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Proposed catalytic cycle for the Ullmann N-cyclopropylation.
The cycle begins with the coordination of the deprotonated benzimidazolone (amide) to the Copper(I)-Ligand complex.[5] This is followed by the oxidative addition of the cyclopropyl bromide to the copper center, forming a transient Cu(III) intermediate.[4] The final, and rate-determining, step is the reductive elimination of the C-N bond, which forms the desired product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[4]
Conclusion and Future Outlook
This guide has detailed a reliable and well-rationalized approach to the synthesis and characterization of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. The protocols provided are robust, and the characterization data serves as a benchmark for researchers in the field. The benzimidazolone scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[6][7][8][9] The strategic incorporation of moieties like the cyclopropyl group is a key tactic in modern drug design to fine-tune pharmacological properties.[10] Future work could involve exploring alternative, potentially more sustainable, coupling methodologies such as palladium-catalyzed Buchwald-Hartwig amination, or expanding the library of N-substituted benzimidazolones to probe structure-activity relationships in various biological targets.[11][12][13][14]
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